molecular formula C17H19N5O4 B2721478 9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-89-2

9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2721478
CAS No.: 877616-89-2
M. Wt: 357.37
InChI Key: MWFIPKMWMPRKCL-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Molecular Interactions

Tautomerism in nucleic acid bases, including purine and pyrimidine derivatives, plays a significant role in their biological functions. The equilibrium between different tautomeric forms can be influenced by molecular interactions with the environment, affecting their stability and biological activity. Studies on tautomerism provide insights into the fundamental properties of purine and pyrimidine derivatives, which could extend to understanding the specific compound (Person et al., 1989).

Pyrimidine Metabolism in Cancer

Pyrimidine metabolism (PyM) plays a crucial role in cancer biology, not only in cell proliferation but also in non-proliferative roles such as differentiation and metastasis. Understanding the metabolic pathways involving pyrimidine derivatives could reveal potential therapeutic targets and strategies in oncology. Research in this area underscores the importance of pyrimidine derivatives in developing cancer therapies and their potential for clinical applications beyond their proliferative roles (Siddiqui & Ceppi, 2020).

Purine-utilizing Enzyme Inhibitors

Heterocyclic compounds, including purine and pyrimidine derivatives, serve as inhibitors for purine-utilizing enzymes, which are involved in diseases like malaria, cancer, and autoimmune disorders. This area of research highlights the therapeutic potential of designing and synthesizing new purine and pyrimidine derivatives as enzyme inhibitors, offering a path for novel drug development (Chauhan & Kumar, 2015).

P2 Receptor Antagonists

Purine and pyrimidine derivatives acting on P2 receptors have been identified as potential therapeutic agents for disorders such as pain, neurodegeneration, cancer, and inflammation. The search for specific P2 receptor antagonists continues to be a vibrant area of research, emphasizing the significance of purine and pyrimidine derivatives in developing new therapeutic options (Ferreira et al., 2019).

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory activities. Research developments in synthesizing new pyrimidine derivatives and understanding their structure-activity relationships contribute to the development of novel anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-20-14-13(15(23)19-17(20)24)22-8-4-7-21(16(22)18-14)11-6-5-10(25-2)9-12(11)26-3/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIPKMWMPRKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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